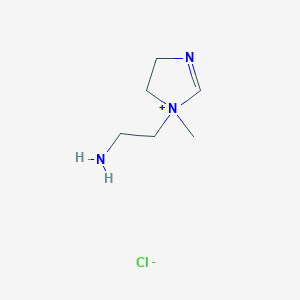
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
1-methylimidazole+2-chloroethylamine hydrochloride→1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride has found applications in various scientific research fields:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can form complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with biological membranes and proteins contributes to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
- 1-(2-Aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-(2-Aminoethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct properties such as enhanced solubility and stability. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Propiedades
Número CAS |
90745-88-3 |
|---|---|
Fórmula molecular |
C6H14ClN3 |
Peso molecular |
163.65 g/mol |
Nombre IUPAC |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;chloride |
InChI |
InChI=1S/C6H14N3.ClH/c1-9(4-2-7)5-3-8-6-9;/h6H,2-5,7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NUUMJLJVNUBSOK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCN=C1)CCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




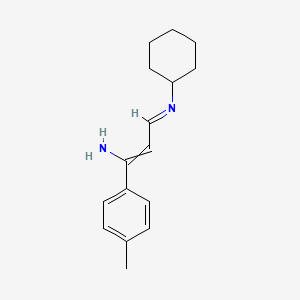
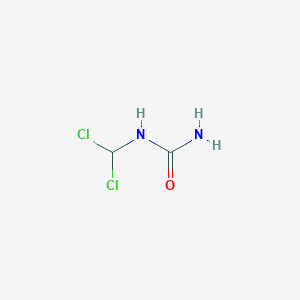
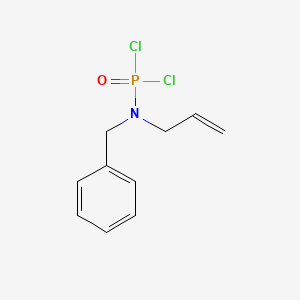
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
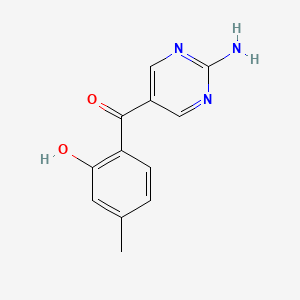

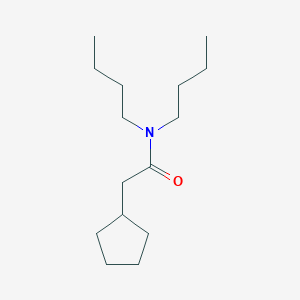
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

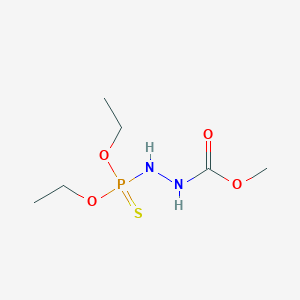

![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
